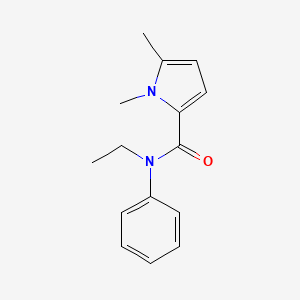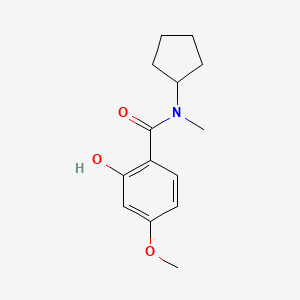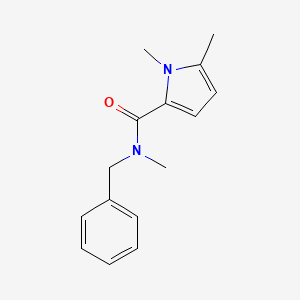![molecular formula C16H20N2O B7504393 N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide](/img/structure/B7504393.png)
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TAK-715 belongs to the class of pyrrole carboxamide derivatives and has been found to exhibit a wide range of pharmacological activities.
Wirkmechanismus
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide exerts its pharmacological effects by inhibiting the activity of several kinases. The compound has been found to be a potent inhibitor of p38, JNK, and ERK1/2, which are involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. This compound has also been found to inhibit the activity of IKKβ, which is involved in the regulation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide in lab experiments is its potent kinase inhibitory activity. This compound has been found to be a selective inhibitor of p38, JNK, ERK1/2, and IKKβ, which makes it a valuable tool for studying the role of these kinases in various cellular processes. However, this compound has a relatively short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide research. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to exhibit anti-cancer properties, and further research could explore its potential as a cancer therapeutic. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide involves the reaction of 2-methylbenzylamine with 2-acetylpyrrole in the presence of a catalyst. The resulting product is then treated with trimethylaluminum and carbon dioxide to form the carboxamide derivative. The yield of the synthesis process is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of several kinases, including p38, JNK, and ERK1/2, which are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.
Eigenschaften
IUPAC Name |
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-7-5-6-8-14(12)11-17(3)16(19)15-10-9-13(2)18(15)4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGVOPVQMCZTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=CC=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B7504322.png)
![2-(2-Fluorophenyl)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7504324.png)



![4-[2-(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)ethoxy]benzonitrile](/img/structure/B7504358.png)



![2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7504396.png)

![N,1-dimethyl-N-[(2-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504403.png)
